![molecular formula C8H10N2O3 B596347 Methyl 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylate CAS No. 1207175-95-8](/img/structure/B596347.png)
Methyl 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylate
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Overview
Description
“Methyl 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylate” is a chemical compound with the molecular formula C8H10N2O3 . It has a molecular weight of 182.1766 . The compound is also known by its CAS number 1207175-95-8 .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, with multiple rings and functional groups . The InChI key for this compound is WRKPTPZWVKYRRD-UHFFFAOYSA-N .Unfortunately, other physical and chemical properties such as melting point, boiling point, and density are not available in the search results .
Scientific Research Applications
Synthesis and Chemical Properties
- Methyl 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylate is used as a scaffold for the synthesis of highly functionalized 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives and isoxazole-annulated heterocycles. This compound is obtained through domino 1,3-dipolar cycloaddition and elimination starting from pyridine-3-nitrile oxide and methyl 4,4-diethoxy-3-p-tolylsulfinylbut-2-enoate (Ruano, Martín, & Fajardo, 2005).
- Another application involves dehydrogenation and halogenation processes to provide a suitable 7-halo-4,5-dihydroisoxazolo[4,3-c]pyridine-4-one, acting as a masked scaffold for acylpyridone natural products and analogues (Jones et al., 2012).
Pharmacological Studies
- Synthesis and structure-activity studies have been conducted on excitatory amino acids structurally related to ibotenic acid. This research involved synthesizing analogues of alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) and testing them as excitants of neurons in the cat spinal cord, providing insights into their interactions with central quisqualic acid receptors (Krogsgaard‐Larsen et al., 1985).
Biostructural Analysis
- Detailed biostructural and pharmacological studies have been conducted on bicyclic analogues of the 3-isoxazolol glutamate receptor agonist ibotenic acid. These studies involve synthesizing analogues like (RS)-3-hydroxy-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-7-carboxylic acid and examining their binding affinity and functional potency at AMPA receptor subtypes (Frydenvang et al., 2010).
Other Applications
- Various other studies have been conducted to explore the use of this compound in different chemical transformations and syntheses, contributing to the development of novel heterocyclic compounds with potential pharmacological applications. For example, novel methyl 4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylates were prepared from 2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylates, indicating its versatility as a precursor in organic synthesis (Verdecia et al., 1996).
Mechanism of Action
Target of Action
It is related to 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol, also known as thip or gaboxadol . Gaboxadol is a GABAA receptor agonist with functional selectivity for the delta-containing GABAA receptor .
Mode of Action
If we consider its relation to gaboxadol, it might interact with gabaa receptors, leading to an increase in inhibitory effects in the central nervous system .
Biochemical Pathways
Gaboxadol, a related compound, affects the gabaergic system, which plays a crucial role in inhibitory neurotransmission .
Result of Action
If it acts similarly to gaboxadol, it might enhance inhibitory neurotransmission in the central nervous system .
properties
IUPAC Name |
methyl 4,5,6,7-tetrahydro-[1,2]oxazolo[5,4-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-12-8(11)7-5-2-3-9-4-6(5)13-10-7/h9H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKPTPZWVKYRRD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC2=C1CCNC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80670508 |
Source
|
Record name | Methyl 4,5,6,7-tetrahydro[1,2]oxazolo[5,4-c]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80670508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1207175-95-8 |
Source
|
Record name | Methyl 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1207175-95-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4,5,6,7-tetrahydro[1,2]oxazolo[5,4-c]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80670508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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